molecular formula C10H12Cl2FN B2544843 3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine hydrochloride, trans CAS No. 1807885-00-2

3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine hydrochloride, trans

Cat. No. B2544843
CAS RN: 1807885-00-2
M. Wt: 236.11
InChI Key: BATFWAJCPRXCKW-KMMPGQJCSA-N
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Description

“3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine hydrochloride, trans” is a chemical compound with the CAS Number: 1512423-64-1 . It has a molecular weight of 199.66 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11ClFN/c11-9-5-6 (1-2-10 (9)12)7-3-8 (13)4-7/h1-2,5,7-8H,3-4,13H2/t7-,8- . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Analytical Characterization

Synthesis and Stereocontrolled Preparation : Research in this area involves the development of novel synthetic routes and stereocontrolled preparation techniques for cyclobutane derivatives, including those with functional groups similar to "3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine hydrochloride, trans." These methodologies aim at creating diverse chemical libraries for further pharmacological testing. Studies have shown expedient and stereoselective syntheses of small libraries of tri-functionalized cyclobutane scaffolds, demonstrating the versatility of cyclobutane derivatives in medicinal chemistry (Chang et al., 2019).

Characterization and Differentiation of Isomers : The identification and differentiation of cyclobutane isomers through analytical techniques such as chromatography, spectroscopy, and crystal structure analysis have been detailed. These studies not only contribute to the understanding of the chemical properties of such compounds but also underscore the importance of accurate characterization in the development of potential therapeutic agents (McLaughlin et al., 2016).

Potential Biological Activities

Antibacterial and Antioxidant Properties : Some cyclobutane derivatives have been explored for their antibacterial and antioxidant properties. Through synthetic chemistry approaches, researchers have created compounds exhibiting significant antibacterial activity, highlighting the potential of cyclobutane scaffolds in developing new antibiotics (Арутюнян et al., 2012).

Fragment-Based Drug Discovery (FBDD) : The cyclobutane moiety has been identified as an attractive scaffold in fragment-based drug discovery due to its three-dimensional structure. Synthesis strategies targeting the development of cyclobutane-based libraries aim to enhance the chemical diversity and three-dimensional character of molecules for screening in drug discovery processes (Hamilton et al., 2022).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)cyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN.ClH/c11-9-5-6(1-2-10(9)12)7-3-8(13)4-7;/h1-2,5,7-8H,3-4,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATFWAJCPRXCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC(=C(C=C2)F)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1807885-00-2
Record name 3-(3-chloro-4-fluorophenyl)cyclobutan-1-amine hydrochloride
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